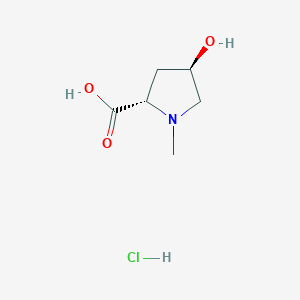

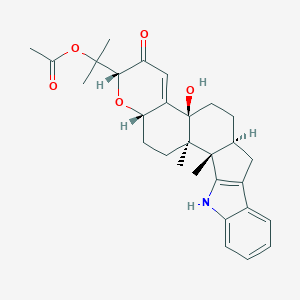

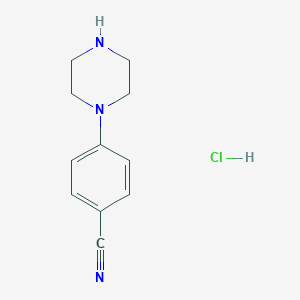

![molecular formula C₂₀H₁₅N₃O₁₀S₃ B051378 2,7-萘二磺酸,5-氨基-4-羟基-3-[(1-磺基-2-萘基)偶氮]- CAS No. 65237-05-0](/img/structure/B51378.png)

2,7-萘二磺酸,5-氨基-4-羟基-3-[(1-磺基-2-萘基)偶氮]-

描述

This compound is an intermediate in the preparation of water-soluble dyes utilized for dyeing and printing textiles in fast shades. It has been a subject of study due to its complex structure, stability, and potential applications in various fields excluding drug use and dosage considerations.

Synthesis Analysis

Synthesis involves the sulfonation of precursor naphthalene compounds followed by reactions with diazobenzene to give the desired azo compound. For instance, the synthesis of similar compounds involves multiple steps, including sulfonation, hydrolysis, and azo bond formation, leading to the production of naphthalenedisulfonic acid derivatives with high yields (Zhi, 2002).

Molecular Structure Analysis

The molecular structure is characterized by the presence of azo groups (-N=N-), which are central to the dye's properties. Computational studies, such as those using the PM3 method, have been conducted to determine the geometries and energies of the ground and transition states of its tautomers. These studies show that the trans azo forms are generally more stable than the cis forms, with azo-hydrazone equilibria being the most favored due to the lowest energy barriers (Tauro & Coutinho, 2000).

Chemical Reactions and Properties

The compound participates in azo coupling reactions, where its behavior is influenced by the pH and the presence of micromixing effects. Azo coupling involves the reaction with diazonium compounds, leading to various products depending on the reaction conditions (Kamiński et al., 1983).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and crystalline structure have been explored. The compound shows high solubility in water, making it suitable for applications in dyeing processes. X-ray crystallography studies reveal zwitterionic structures, providing insights into its solid-state properties (Smith et al., 2004).

Chemical Properties Analysis

The chemical behavior of the compound, especially in reactions involving its azo and sulfonic acid groups, is crucial for its applications in dye synthesis and environmental degradation studies. The reactivity with various chemical agents, including reducing and oxidizing agents, has been investigated to understand its stability and degradation pathways under different conditions (Ravera et al., 2009).

科学研究应用

环境和工业应用

工业清洗的替代电解质:磺胺酸是一种相关化合物,因其作为工业清洗中环保的替代电解质而备受关注,可去除金属表面的水垢和锈迹。这表明萘衍生物在缓蚀和作为毒性较小的清洁剂成分方面的潜在应用 (Verma & Quraishi, 2022)。

染料制造中的合成和应用:与查询化合物具有结构相似性的 1,3-二羟基萘的合成表明其在生产染料中的应用,突出了萘衍生物在染料工业中的作用 (You-lan, 2005)。

遗传毒性和致癌性评估:一项针对与查询化学物质在结构上相关的芳香氨基磺酸的研究评估了它们的遗传毒性和致癌性,这对于了解染料和工业中间体中使用的化学物质的安全性非常重要 (Jung, Steinle, & Anliker, 1992)。

废水处理中的生物强化

- 废水处理:对用于处理被萘磺酸衍生物污染的废水的颗粒混合微生物培养的研究展示了生物强化策略在降解环境污染物(包括与查询化合物相关的污染物)方面的潜力 (Glancer-Šoljan et al., 2001)。

合成和分析化学

有机合成:与感兴趣的化学结构相关的萘醌-4-磺酸盐在有机合成和分析试剂中的用途,强调了萘衍生物在合成复杂分子和分析化学中的多功能性 (Ribeiro et al., 2022)。

光动力疗法 (PDT):增强原卟啉 IX 积累以进行有效 PDT 的预处理方法表明优化治疗结果的研究,可能与偶氮萘衍生物的光反应性质有关 (Gerritsen et al., 2008)。

属性

IUPAC Name |

5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWNMIDVRILOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070287 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

CAS RN |

65237-05-0 | |

| Record name | 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65237-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065237050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

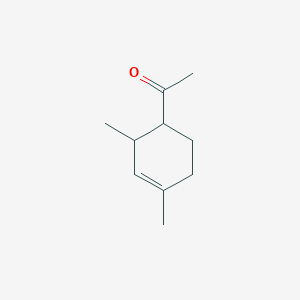

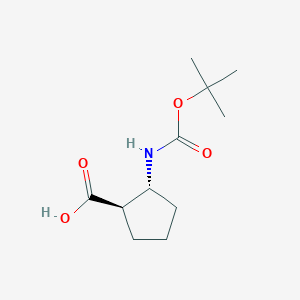

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)

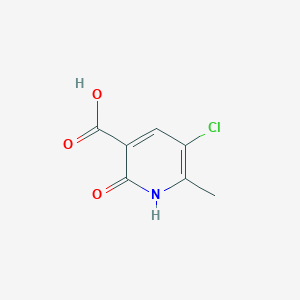

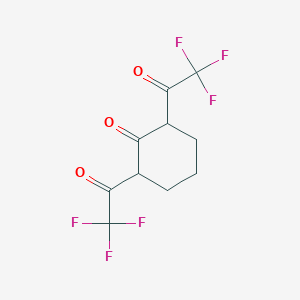

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)